Fissistin

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

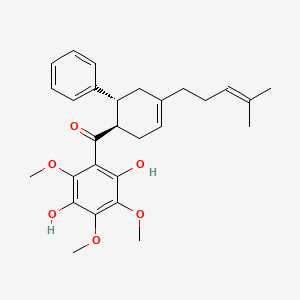

Fissistin, also known as this compound, is a useful research compound. Its molecular formula is C28H34O6 and its molecular weight is 466.6 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Chemical Properties and Mechanism of Action

Fissistin is a flavonoid known for its antioxidant, anti-inflammatory, and anticancer properties. Its mechanism of action involves:

- Antioxidant Activity : this compound scavenges free radicals, reducing oxidative stress.

- Anti-inflammatory Effects : It modulates inflammatory pathways, potentially alleviating chronic inflammation.

- Anticancer Properties : this compound induces apoptosis in cancer cells and inhibits tumor growth through various signaling pathways.

Senotherapeutic Potential

This compound has been identified as a potent senotherapeutic agent. Research indicates that it can reduce senescence markers in aged cells, thereby promoting healthspan and lifespan extension.

| Study | Findings |

|---|---|

| Yousefzadeh et al. (2018) | This compound demonstrated superior senolytic activity compared to other flavonoids, effectively reducing senescent cell burden in murine models. |

| Kirkland et al. (2020) | Clinical trials initiated to explore fissitin's effects on frailty and inflammation in older adults. |

Anticancer Research

This compound's anticancer properties have been extensively studied:

- Cell Cycle Regulation : It alters cell cycle progression in cancer cells, leading to growth inhibition.

- Apoptosis Induction : Fissitin activates apoptotic pathways, contributing to cancer cell death.

| Study | Findings |

|---|---|

| PubMed (2023) | Preclinical trials show fissitin inhibits cancer cell growth by inducing apoptosis and activating autophagy. |

| PMC3689181 (2013) | In vivo studies demonstrated fissitin's efficacy against lung carcinogenesis in mice. |

Neuroprotective Effects

This compound has shown promise in neuroprotection by enhancing glutathione levels and protecting neuronal cells from oxidative damage.

| Study | Findings |

|---|---|

| PMC3689181 (2013) | Fissitin increased intracellular glutathione levels, providing neuroprotection against oxidative stress. |

Case Study 1: Fissitin in Aging Research

A study conducted on aged mice demonstrated that administration of fissitin late in life restored tissue homeostasis and reduced age-related pathology.

- Outcome : Increased median lifespan by 20% with minimal side effects.

- Implication : Supports the potential for fissitin as a therapeutic agent in aging-related diseases.

Case Study 2: Fissitin in Cancer Therapy

In a preclinical model of Lewis lung carcinoma, fissitin was administered alongside cyclophosphamide.

- Outcome : Significant reduction in tumor volume compared to control groups.

- Mechanism : Enhanced antiangiogenic effects leading to decreased microvessel density within tumors.

Propiedades

Fórmula molecular |

C28H34O6 |

|---|---|

Peso molecular |

466.6 g/mol |

Nombre IUPAC |

(2,5-dihydroxy-3,4,6-trimethoxyphenyl)-[(1R,6R)-4-(4-methylpent-3-enyl)-6-phenylcyclohex-3-en-1-yl]methanone |

InChI |

InChI=1S/C28H34O6/c1-17(2)10-9-11-18-14-15-20(21(16-18)19-12-7-6-8-13-19)23(29)22-24(30)27(33-4)28(34-5)25(31)26(22)32-3/h6-8,10,12-14,20-21,30-31H,9,11,15-16H2,1-5H3/t20-,21+/m1/s1 |

Clave InChI |

SVEQTWAMENTLBK-RTWAWAEBSA-N |

SMILES isomérico |

CC(=CCCC1=CC[C@H]([C@@H](C1)C2=CC=CC=C2)C(=O)C3=C(C(=C(C(=C3OC)O)OC)OC)O)C |

SMILES canónico |

CC(=CCCC1=CCC(C(C1)C2=CC=CC=C2)C(=O)C3=C(C(=C(C(=C3OC)O)OC)OC)O)C |

Sinónimos |

fissistin |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.